Dimethyl[2-(pyridin-4-yl)ethyl]silanol
Description
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is an organosilicon compound characterized by a silanol group (Si–OH), two methyl groups attached to silicon, and a 2-(pyridin-4-yl)ethyl substituent. This structure combines the reactivity of a silanol with the electronic and coordination properties of the pyridine moiety. Silanols are pivotal in materials science due to their ability to form siloxane networks via condensation, while the pyridine group enhances solubility in polar solvents and enables metal coordination, making this compound valuable in catalysis and hybrid materials .
Properties
CAS No. |
136370-37-1 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
hydroxy-dimethyl-(2-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,11)8-5-9-3-6-10-7-4-9/h3-4,6-7,11H,5,8H2,1-2H3 |
InChI Key |
TZRSECOJSSCLMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(pyridin-4-yl)ethyl]silanol typically involves the reaction of a pyridine derivative with a silanol precursor. One common method is the hydrosilylation of 4-vinylpyridine with dimethylchlorosilane, followed by hydrolysis to yield the silanol group. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyridin-4-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The silanol group can participate in nucleophilic substitution reactions, forming siloxane bonds with other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Silanol groups react with chlorosilanes or alkoxysilanes under mild conditions.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Piperidine derivatives.
Substitution: Siloxane-linked compounds.
Scientific Research Applications
Dimethyl[2-(pyridin-4-yl)ethyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the pyridine ring, which is known to interact with various biological targets.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable siloxane bonds.
Mechanism of Action
The mechanism of action of Dimethyl[2-(pyridin-4-yl)ethyl]silanol involves its interaction with molecular targets through the pyridine ring and the silanol group. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The silanol group can form hydrogen bonds and participate in condensation reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | Key Substituents | Reactivity/Stability | Applications |
|---|---|---|---|
| Dimethyl[2-(pyridin-4-yl)ethyl]silanol | Silanol, pyridin-4-yl ethyl | Moderate hydrolysis rate; metal coordination | Catalysis, hybrid materials |
| Methoxy(dimethyl)silane | Methoxy, dimethyl | Rapid hydrolysis; volatile | Coatings, sealants |
| N-[2-(Pyridin-4-yl)ethyl]acetamide | Acetamide, pyridin-4-yl ethyl | Stable hydrogen bonding; bioactive | Pharmaceuticals |
| 2-(Pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide | Quinoline, dual pyridine | High lipophilicity; enzyme inhibition | Drug development |
Research Findings and Key Insights
Hydrolysis Behavior: The pyridin-4-yl ethyl group in this compound slows condensation compared to methoxy(dimethyl)silane, likely due to steric hindrance and electronic effects .
Coordination Chemistry: Pyridine’s lone pair enables metal chelation, a feature absent in non-aromatic silanols. This property is exploited in catalytic systems, as noted in studies on pyridine-ethyl acetamide metal complexes .
Bioactivity Trade-offs: While pyridin-4-yl ethyl groups enhance bioavailability in amides (e.g., anticancer activity in indole derivatives ), the silanol group shifts applicability toward material science, avoiding metabolic degradation pathways.
Thermal Stability: Silanols with aromatic substituents (e.g., pyridine) exhibit higher thermal stability than aliphatic analogs, as observed in related quinoline-silanol hybrids .
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